3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound that belongs to the piperidine class of organic compounds. It is characterized by the presence of a piperidine ring, a bromobenzyl moiety, and a hydrochloride salt form. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological pathways.
The compound can be sourced from various chemical suppliers and is often used in research settings for its synthetic versatility. Its molecular formula is , indicating the presence of 13 carbon atoms, 18 hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom.
3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride is classified as an organic compound, specifically a piperidine derivative. Piperidines are cyclic amines that are commonly found in numerous natural and synthetic products, including pharmaceuticals.
The synthesis of 3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride generally follows a multi-step process:
In an industrial context, this synthesis may be scaled up using automated reactors and continuous flow systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and concentration are optimized to ensure consistent product quality.
The molecular structure of 3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride can be represented as follows:
The compound has a molecular weight of approximately 303.64 g/mol. Its structural representation includes a piperidine ring attached to a bromobenzyl ether group, which contributes to its chemical reactivity and biological activity.
3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets within neurological pathways. Compounds with similar structures often exhibit activity by modulating neurotransmitter systems or interacting with receptor sites.
3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride has several applications in scientific research:
This compound exemplifies the significance of piperidine derivatives in both academic research and practical applications within chemical industries.
The synthesis of 3-{[(3-bromobenzyl)oxy]methyl}piperidine hydrochloride typically employs a convergent strategy involving sequential functionalization of the piperidine scaffold. The primary approach involves reductive amination of N-protected 3-piperidone followed by O-alkylation with 3-bromobenzyl bromide. As detailed in patent CN109180564B, 3-hydroxymethylpiperidine intermediates are first protected at the nitrogen atom using groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn), which provide steric and electronic stability during subsequent reactions [2]. The hydroxymethyl group is then activated via mesylation or tosylation (using methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane with triethylamine as base) to facilitate nucleophilic displacement by 3-bromobenzyl alkoxide. Alternatively, direct Williamson ether synthesis is achieved by reacting 3-hydroxymethylpiperidine with 3-bromobenzyl bromide in tetrahydrofuran (THF) using potassium tert-butoxide as a base at 0–5°C, achieving yields of 68–72% before salt formation [2] .
A significant optimization involves the regioselective functionalization of unsymmetrical piperidine precursors. The C3 position is preferentially targeted due to its lower steric hindrance compared to C2/C4 positions. This is confirmed by nuclear magnetic resonance (NMR) studies of intermediates, where C3-substituted derivatives show distinct coupling constants (J = 4.8–5.2 Hz) in the proton NMR spectrum [2]. Post-etherification, acidic deprotection (using HCl in dioxane or trifluoroacetic acid in DCM) and simultaneous hydrochloride salt formation yield the target compound.
Table 1: Key Intermediates and Reagents in Multi-Step Synthesis
Step | Reactant | Reagent/Catalyst | Product |
---|---|---|---|
1 | 3-Piperidone | NaBH₄, MeOH | 3-Hydroxymethylpiperidine |
2 | 3-Hydroxymethylpiperidine | Di-tert-butyl dicarbonate, THF | N-Boc-3-hydroxymethylpiperidine |
3 | N-Boc-3-hydroxymethylpiperidine | 3-Bromobenzyl bromide, KOtBu, THF | N-Boc-3-{[(3-bromobenzyl)oxy]methyl}piperidine |
4 | N-Boc protected derivative | HCl/dioxane | 3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride |
Table 2: Yield Comparison of Piperidine Functionalization Methods
Method | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Direct alkylation | K₂CO₃, DMF | 80 | 12 | 65 |
Activated ether | NaH, THF | 0 → 25 | 6 | 82 |
Phase-transfer | Bu₄NHSO₄, NaOH, CH₂Cl₂ | 25 | 8 | 58 |
Chemoenzymatic strategies leverage lipases (e.g., Candida antarctica Lipase B, CAL-B) to achieve regioselective etherification under mild conditions, avoiding side reactions common in classical alkylation. Patent CN109180564B describes the use of immobilized CAL-B to catalyze the coupling of 3-bromobenzyl alcohol with 3-(hydroxymethyl)piperidine in non-polar solvents like toluene or methyl tert-butyl ether (MTBE) [2]. The enzymatic reaction proceeds via transesterification using vinyl acetate as an acyl donor, forming a 3-bromobenzyl acetate intermediate that undergoes alcoholysis with the piperidine hydroxymethyl group. This method achieves 78–85% regioselectivity for the primary alcohol of piperidine-3-methanol without requiring nitrogen protection.
Optimization studies reveal that solvent polarity critically influences enzymatic activity. Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) reduce enzyme efficiency by denaturing its tertiary structure, while non-polar solvents enhance substrate binding in the enzyme’s active site. Adding molecular sieves (3Å) further improves yields (by 12–15%) by removing water as a byproduct and shifting equilibrium toward ether formation [2]. After enzymatic coupling, the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and subjected to hydrochloric acid-mediated salt crystallization in ethyl acetate.
Table 3: Optimization of Chemoenzymatic Etherification
Condition | Enzyme | Solvent | Additive | Yield (%) |
---|---|---|---|---|
Standard | CAL-B | Toluene | None | 70 |
Optimized | CAL-B (immobilized) | MTBE | 3Å molecular sieves | 85 |
Polar solvent | CAL-B | DMSO | None | 35 |
Hydrochloride salt formation is the critical final step ensuring product stability and crystallinity. The free base of 3-{[(3-bromobenzyl)oxy]methyl}piperidine is dissolved in anhydrous ethereal solvents (THF or diethyl ether) and treated with hydrogen chloride gas at 0–5°C for 1–2 hours . Alternatively, concentrated hydrochloric acid (36%) is added dropwise to a solution of the free base in acetone or 2-butanone under vigorous stirring. The latter method avoids specialized equipment for gas handling but requires strict temperature control to prevent O- or N-dealkylation side reactions.
Catalytic salt formation employs acid scavengers like diisopropylethylamine (DIPEA) to modulate reaction kinetics. Studies cited in patent CN109180564B indicate that adding 0.1–0.3 equivalents of DIPEA in THF reduces HCl-induced degradation by forming a soluble ammonium complex, which gradually releases HCl to the free base [2]. This approach increases crystallinity by 30% compared to direct HCl saturation. Solvent mixtures (e.g., THF:ethyl acetate, 1:4) enable co-solvent crystallization, where ethyl acetate reduces THF’s solvation capacity, forcing salt precipitation. The optimal concentration range is 50–100 mg/mL, with lower concentrations causing oiling out and higher concentrations entrapping impurities.
Table 4: Solvent Systems for Hydrochloride Salt Formation
Solvent System | HCl Source | Temperature (°C) | Reaction Time (h) | Purity (%) |
---|---|---|---|---|
THF | HCl gas | 0–5 | 1.5 | 98.5 |
Acetone | Conc. HCl (aq.) | 20 | 2.0 | 95.2 |
THF:EtOAc (1:4) | HCl/dioxane | 10 | 3.0 | 99.1 |
Industrial-scale purification (>100 g batches) prioritizes crystallization efficiency and impurity profiling. Crude 3-{[(3-bromobenzyl)oxy]methyl}piperidine hydrochloride is dissolved in warm ethanol (50–55°C) and treated with activated charcoal (5–10% w/w) to remove colored impurities and residual palladium from potential catalytic steps . The hot solution is filtered and subjected to anti-solvent crystallization using tert-butyl methyl ether (TBME), which reduces API solubility to <1 mg/mL at 25°C. This step achieves 92–95% recovery with purity >99% by high-performance liquid chromatography (HPLC).
Yield optimization focuses on minimizing losses during phase transitions. Process patent CN109180564B demonstrates that controlled cooling (0.5°C/min) from 50°C to −10°C produces uniform crystals with low solvent retention, eliminating the need for recrystallization [2]. For residual solvent removal, vacuum tray drying (40°C, 15 mmHg) reduces ethyl acetate or THF levels to <500 ppm (ICH Q3C compliant). The final yield across four steps is 58–62% at kilogram scale, with the etherification and salt formation steps identified as critical control points (CCPs) requiring strict stoichiometric balancing.
Table 5: Purification Methods and Their Impact on Product Quality
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: